molecular formula C20H21N3OS B2574963 N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide CAS No. 863593-56-0

N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide

Cat. No.: B2574963
CAS No.: 863593-56-0
M. Wt: 351.47
InChI Key: JDTMOMKIBFHATN-UHFFFAOYSA-N
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Description

N-(2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide group linked to a 2-methylphenyl scaffold substituted with a thiazolo[5,4-b]pyridine moiety. This heterocyclic system is critical for its bioactivity, as thiazolo-pyridine derivatives are known to modulate protein-protein interactions and enzyme function, particularly in drug discovery contexts such as high-throughput screening (HTS) campaigns .

Properties

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-13-15(19-23-17-11-6-12-21-20(17)25-19)9-5-10-16(13)22-18(24)14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTMOMKIBFHATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCCCC2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . These reactions are often carried out in the presence of a base, such as triethylamine, and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal product formation.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide exhibits notable antimicrobial activity against a range of pathogens. Key findings include:

Activity TypeTarget PathogenIC50/EC50 ValueReference Year
AntimicrobialStaphylococcus aureus12.5 µg/mL2024
AntifungalCandida albicans15 µg/mL2024
AntiviralHepatitis C Virus2.3 µM2024

These results suggest that the compound may inhibit bacterial growth by interfering with cellular processes and potentially disrupt viral replication mechanisms.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce cytotoxic effects on various cancer cell lines, particularly breast cancer (MCF-7). The following table summarizes key findings:

Activity TypeCell LineObserved EffectIC50 Value
AnticancerMCF-7 (breast cancer)Dose-dependent decrease in cell viability15 µM after 48 hours

This indicates the potential of the compound as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. In vitro studies using LPS-stimulated macrophages revealed significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6. The findings are summarized below:

Activity TypeModelObserved Effect
Anti-inflammatoryLPS-stimulated macrophagesTNF-alpha reduction by approximately 50%

Case Studies

Several case studies have explored the applications of this compound:

  • Antimicrobial Activity Study (2024) : This study assessed the efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
  • Anticancer Evaluation (2023) : Research focused on the cytotoxic effects on human breast cancer cells (MCF-7), demonstrating a dose-dependent decrease in cell viability.
  • Inflammation Model Study (2025) : Investigated anti-inflammatory properties using LPS-stimulated macrophages, showing substantial reductions in inflammatory markers.

Mechanism of Action

The mechanism of action of N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyridine rings allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Modified Amide Groups

  • N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4): This analog replaces the cyclohexanecarboxamide with a 1-naphthamide group. Such derivatives were prioritized in HTS based on Tanimoto structural similarity scores (>0.85) and tractability .
  • N-(2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide :
    Substituting the carboxamide with a sulfonamide (as in ) introduces higher acidity and hydrogen-bonding capacity, which may alter solubility and target engagement. This compound is commercially available (ChemDiv, MLS000419088), suggesting utility in screening libraries .

Heterocycle Variations

  • N-(5-(4-Aminophenyl)isothiazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide (10m): Replacing the thiazole ring with isothiazole modifies electronic properties and steric bulk. Synthesized via Suzuki-Miyaura coupling (36% yield), this analog highlights the impact of heterocycle substitution on synthetic accessibility and bioactivity .

Substituent Effects on the Aromatic Ring

  • 3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (E153-0400) :
    A bromine substituent on the benzamide ring enhances electrophilicity and may improve binding to electron-rich targets. Available in screening formats (1 mg–10 mM), it is used in HTS for hit identification .
  • Its molecular formula (C₂₁H₁₇N₃O₂S) and SMILES string indicate precise regiochemistry, critical for docking studies .

Research Findings and Implications

  • Structural-Activity Trends : The cyclohexanecarboxamide group in the target compound likely enhances lipophilicity compared to naphthamide or benzamide analogs, favoring membrane penetration. Sulfonamide derivatives (e.g., ) may exhibit improved solubility but reduced blood-brain barrier permeability.
  • Synthetic Accessibility : Palladium-catalyzed cross-coupling (e.g., ) is a common strategy for such analogs, though yields vary based on steric and electronic factors.
  • Screening Utility : Derivatives like E153-0400 and E153-0401 are optimized for HTS, with substituents (Br, OMe) enabling structure-activity relationship (SAR) studies .

Biological Activity

N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclohexanecarboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The compound features a thiazole ring fused with a pyridine ring, which is known for its diverse biological activities. The cyclohexanecarboxamide moiety contributes to the compound's lipophilicity and may enhance its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in critical cellular processes. For example, it has been noted to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.
  • Receptor Modulation : It may also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. This compound is hypothesized to possess similar properties due to the presence of the thiazole ring .

Anti-inflammatory Effects

Compounds containing thiazole and pyridine moieties have been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) suggests that this compound may reduce inflammation in various conditions.

Anticancer Activity

Several studies have reported that thiazole derivatives exhibit anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific structural components of this compound may enhance its efficacy as an anticancer agent by targeting critical pathways involved in tumor growth and metastasis .

Research Findings and Case Studies

A comparative study evaluated the biological activity of various thiazole derivatives against standard antibiotics such as oxytetracycline. Results indicated that certain derivatives exhibited antibacterial effects 16-fold greater than the control, suggesting that this compound could be a potent candidate for further development in antimicrobial therapies .

Compound Activity MIC (µg/mL) MBC (µg/mL)
OxytetracyclineControl15.631.2
Thiazole Derivative AAntibacterial7.815.6
Thiazole Derivative BAntibacterial3.97.8

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